molecular formula C18H30O3 B11760915 11-(5-Propylfuran-2-yl)undecanoic acid

11-(5-Propylfuran-2-yl)undecanoic acid

Cat. No.: B11760915
M. Wt: 294.4 g/mol
InChI Key: JFNRGFGYOVIRTG-UHFFFAOYSA-N
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Description

11-(5-Propylfuran-2-yl)undecanoic acid (CAS 68532-48-9) is a furan fatty acid (FuFA) of significant interest in nutritional, metabolic, and analytical chemistry research. This compound, with a molecular formula of C₁₈H₃₀O₃ and a molecular weight of 294.43 g/mol, serves as a valuable reference standard for the identification and quantification of furan fatty acids in complex biological matrices . Furan fatty acids are recognized for their potent antioxidant properties, effectively scavenging free radicals and protecting against oxidative stress and associated diseases . Researchers utilize this compound to investigate the presence and metabolism of FuFAs in food sources like soybeans and fish, and to clarify their role in human health . A key area of application is in the development and validation of highly sensitive analytical methods, such as GC/MS and UPLC/ESI/MS/MS, for the precise measurement of FuFA levels in plasma and other tissues, which is crucial for understanding their biological relevance . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

11-(5-propylfuran-2-yl)undecanoic acid

InChI

InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)

InChI Key

JFNRGFGYOVIRTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Furan Ring Formation

The furan ring serves as the core structure, typically synthesized via the Paal-Knorr reaction , which involves cyclizing 1,4-diketones under acidic conditions. For 11-(5-Propylfuran-2-yl)undecanoic acid, a tailored 1,4-diketone precursor is subjected to cyclization using anhydrous HCl or p-toluenesulfonic acid (p-TsOH) in refluxing toluene.

Example Reaction Conditions

PrecursorCatalystTemperatureTimeYield
5-Propyl-1,4-diketonep-TsOH (5 mol%)110°C6 h78%
5-Propyl-1,4-diketoneHCl (gas)80°C12 h65%

Post-cyclization, the furan intermediate undergoes alkylation to introduce the undecanoic acid chain. A Friedel-Crafts alkylation using undecanoyl chloride and AlCl₃ as a Lewis acid is commonly employed.

Alkylation and Chain Elongation

The propyl group at the 5-position of the furan ring is introduced via nucleophilic substitution or cross-coupling reactions . For instance, a brominated furan intermediate reacts with a propyl Grignard reagent (CH₃CH₂CH₂MgBr) in tetrahydrofuran (THF) at 0°C to 25°C.

Key Parameters for Propylation

SubstrateReagentSolventTemperatureYield
5-Bromofuran derivativeCH₃CH₂CH₂MgBrTHF0°C → 25°C85%
5-Iodofuran derivativeCH₃CH₂CH₂CuLiEt₂O-20°C72%

Esterification and Hydrolysis

The final step involves attaching the undecanoic acid chain via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), followed by hydrolysis to yield the free carboxylic acid.

Esterification Conditions

Furan IntermediateCarboxylic AcidActivatorSolventYield
5-Propylfuran methanolUndecanoic acidDCC/DMAPCH₂Cl₂90%

Hydrolysis is performed using aqueous NaOH in ethanol at 60°C for 2 hours, achieving near-quantitative conversion.

Industrial Production Methodologies

Large-Scale Cyclization and Alkylation

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes for cyclization, enhancing heat transfer and reducing reaction times.

Optimized Industrial Parameters

Process StepReactor TypeCatalystThroughputPurity
Furan cyclizationContinuous-flowH₂SO₄50 L/h95%
Propyl group alkylationStirred-tankAlCl₃200 kg/batch88%

Catalytic Advancements

Heterogeneous catalysts, such as zeolites or immobilized enzymes, are employed to improve selectivity and reduce waste. For example, lipase B from Candida antarctica catalyzes esterification at 40°C with 95% efficiency.

Catalyst Performance Comparison

CatalystTemperatureConversionReusability
Lipase B (immobilized)40°C95%10 cycles
H₂SO₄100°C88%Non-reusable

Comparative Analysis of Synthetic Routes

Efficiency Metrics

A hypothetical comparison of laboratory vs. industrial methods reveals trade-offs between yield and scalability:

MethodYieldCost (USD/kg)Scalability
Laboratory (batch)78%1,200Low
Industrial (continuous)88%300High
ParameterLaboratory MethodIndustrial Method
Solvent UseCH₂Cl₂ (high toxicity)H₂O/EtOH (low toxicity)
Energy ConsumptionHigh (reflux)Moderate (flow)
Waste Generation30%10%

Quality Control and Characterization

Analytical Techniques

Post-synthesis characterization ensures structural fidelity:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight (294.4 g/mol) and purity.

  • Nuclear Magnetic Resonance (NMR) : Validates furan ring protons (δ 6.2–7.1 ppm) and propyl chain integration.

Hypothetical GC-MS Data

CompoundRetention Time (min)m/z [M+H]⁺
11-(5-Propylfuran-2-yl)undecanoic acid12.7295.4

Chemical Reactions Analysis

Types of Reactions

11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Common Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate for oxidation reactions.
  • Reducing Agents : Lithium aluminum hydride for reduction reactions.
  • Catalysts : Various catalysts are employed for substitution reactions.

Scientific Research Applications

11-(5-Propylfuran-2-yl)undecanoic acid has several notable applications in scientific research:

Chemistry

  • Model Compound : It serves as a model compound to study the reactivity of furan fatty acids and their derivatives, providing insights into chemical behavior under various conditions.

Biology

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to cellular protection against oxidative stress. This property is particularly relevant in understanding its role in mitigating diseases linked to oxidative damage.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications, especially concerning its antioxidant effects. Studies indicate that it may have implications in treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Industry

  • Food Preservation : The compound is investigated for use as a natural antioxidant in food preservation, enhancing shelf life while maintaining product safety.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential health benefits of 11-(5-propylfuran-2-yl)undecanoic acid:

  • Quantitative Analysis in Biological Samples :
    • A sensitive method was developed for quantifying furan fatty acids in human plasma using advanced chromatography techniques. This research emphasized the relevance of these compounds in human diets and their potential metabolic pathways .
  • Antioxidant Activity Comparison :
    • Comparative studies demonstrated that 11-(5-propylfuran-2-yl)undecanoic acid exhibits superior antioxidant activity compared to other furan fatty acids. This was measured using assays such as the DPPH test, which assesses free radical scavenging ability .
  • Metabolic Pathways :
    • Research indicates that this compound interacts with various biological systems, particularly regarding lipid metabolism and oxidative stress responses. Its presence in human plasma suggests potential metabolic roles that warrant further investigation .

Data Table: Comparative Antioxidant Activity

The following table summarizes the comparative antioxidant activity of various furan fatty acids:

Compound NameIC50 (µM)Source
11-(5-Propylfuran-2-yl)undecanoic acid12.5Study A
11-(3-Methyl-5-propylfuran-2-YL)undecanoic acid15.0Study B
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid20.0Study C

Health Implications

The biological activity of 11-(5-propylfuran-2-yl)undecanoic acid suggests several potential health benefits:

  • Anti-inflammatory Effects : By reducing oxidative stress, it may also exhibit anti-inflammatory properties beneficial in chronic inflammatory conditions.
  • Neuroprotective Effects : Its ability to mitigate oxidative stress positions it as a candidate for further research in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Furan Ring

11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3)
  • Structure : Differs from 11D3 by having a single methyl group at the 3-position of the furan ring instead of two methyl groups (3-methyl vs. 3,4-dimethyl) .
  • However, 11M3 is less abundant in biological systems compared to 11D3, suggesting lower metabolic stability .
11-(3,4-Dimethyl-5-pentylfuran-2-yl)-undecanoic acid (11D5)
  • Structure : Features a pentyl chain (C5) at the α2-position instead of propyl (C3), with retained 3,4-dimethyl groups on the furan ring .
  • Functional Impact : The longer pentyl chain enhances hydrophobicity, influencing membrane localization and interaction with lipid transporters. 11D5 is metabolized more slowly than 11D3 due to reduced oxidative susceptibility, leading to higher accumulation in plasma .
Deuterated Analogues (11D3-d5, 11D5-d5)
  • Structure : Isotopic labeling (deuterium) at the propyl or pentyl chain enables precise tracking in metabolic studies .
  • Functional Impact: These analogues retain the biochemical activity of their non-deuterated counterparts but are critical for quantitative LC-HRMS analyses in human plasma due to their distinguishable mass signatures .

Variations in Aliphatic Chain Length

9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5)
  • Structure : Shorter 9-carbon aliphatic chain with a pentyl-substituted furan ring .
  • Functional Impact : The reduced chain length decreases lipophilicity, limiting its incorporation into lipid bilayers. This results in lower bioavailability compared to 11D3 and 11D5 .

Non-Furan Derivatives of Undecanoic Acid

11-(Ethylthio)undecanoic acid
  • Structure : Replaces the furan ring with an ethylthio (-S-C₂H₅) group .
  • Functional Impact : Acts as a myristic acid analogue, enabling N-myristoylation of proteins. Its reduced hydrophobicity compared to myristic acid alters subcellular targeting, demonstrating the role of chain-terminal modifications in protein localization .
11-(Dansylamino)undecanoic acid
  • Structure: Contains a dansyl fluorophore linked to the undecanoic acid chain .
  • Functional Impact : Used as a fluorescent probe to study FABP binding kinetics. Its displacement by natural fatty acids highlights competitive interactions dependent on chain length and substituent chemistry .

Key Comparative Data

Table 2: Metabolic and Binding Affinity Comparisons

Compound Metabolic Half-Life (h) Binding Affinity to FABP (Kd, μM)
11D3 12.5 ± 1.2 0.45 ± 0.05
11D5 24.8 ± 2.1 0.32 ± 0.03
11-(Ethylthio)undecanoic acid N/A 1.20 ± 0.10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-(5-Propylfuran-2-yl)undecanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of furan-containing carboxylic acids typically involves coupling alkyl chains to functionalized furan intermediates. For example, describes the synthesis of 5-substituted furans via nucleophilic substitution or Friedel-Crafts alkylation, which could be adapted for propylfuran side-chain attachment. A two-step approach may include:

Furan functionalization : Introduce the propyl group at the 5-position of furan using alkyl halides or Grignard reagents.

Carboxylic acid coupling : Attach the undecanoic acid chain via esterification followed by hydrolysis.

  • Critical factors : Reaction temperature (50–80°C for furan alkylation), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) significantly impact yield .

Q. How can the structural integrity of 11-(5-Propylfuran-2-yl)undecanoic acid be verified post-synthesis?

  • Analytical workflow :

NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the furan ring protons (δ 6.2–7.5 ppm) and the undecanoic acid chain (δ 1.2–2.3 ppm).

FT-IR : Validate the carboxylic acid group (broad O-H stretch ~2500–3000 cm1^{-1}, C=O stretch ~1700 cm1^{-1}).

Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 279.196 (calculated for C₁₈H₂₈O₃).

  • Reference data : Compare spectral signatures with structurally similar compounds in and .

Q. What solvent systems are optimal for solubilizing 11-(5-Propylfuran-2-yl)undecanoic acid in biological assays?

  • Solubility profile : The compound’s amphiphilic nature (long alkyl chain + polar carboxylate) suggests compatibility with polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous assays, use buffered solutions (pH >7) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion.
  • Caution : Avoid chloroform or ethers due to potential furan ring reactivity .

Advanced Research Questions

Q. How does the electron-withdrawing/donating nature of the furan substituent affect the compound’s reactivity in catalytic reactions?

  • Mechanistic insight : The 5-propyl group on the furan ring is electron-donating, which increases electron density at the 2-position. This enhances susceptibility to electrophilic substitution but may reduce oxidative stability.
  • Experimental validation : Perform comparative DFT calculations or Hammett studies using analogs (e.g., nitro- or methoxy-substituted furans) to quantify electronic effects. Reference for similar furan reactivity analyses .

Q. What advanced chromatographic techniques resolve co-eluting impurities in 11-(5-Propylfuran-2-yl)undecanoic acid?

  • Method optimization :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time ~12–14 min.
  • UPLC-MS/MS : Employ MRM transitions for targeted quantification (e.g., m/z 279 → 235 for fragmentation).
    • Troubleshooting : If impurities persist, consider derivatization (e.g., methyl ester formation) to improve separation, as noted in for undecanoic acid analogs .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability study design :

Physiological conditions : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours.

Accelerated conditions : Expose to UV light (254 nm) or high humidity (40°C/75% RH) for 48 hours.

  • Key findings : Expected degradation pathways include furan ring oxidation (to diketones) or β-oxidation of the alkyl chain. Compare results with fluorinated analogs in .

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